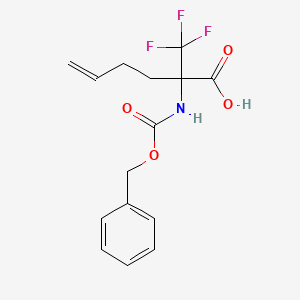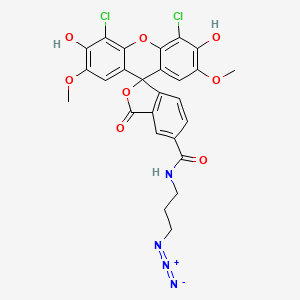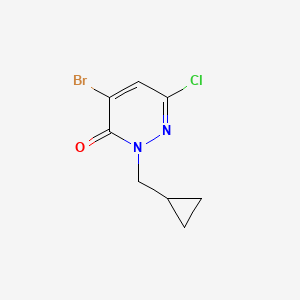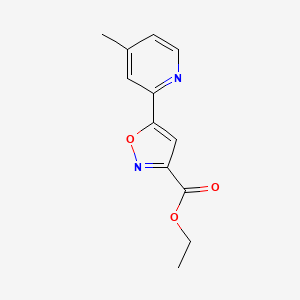
Ethyl 5-(4-Methyl-2-pyridyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708577 is a chemical compound with unique properties and applications in various fields of science and industry. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industrial processes. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708577 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure conditions].
Step 3: Final purification and isolation of MFCD32708577 using [techniques such as crystallization or chromatography].
Industrial Production Methods
Industrial production of MFCD32708577 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32708577 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Reaction with [specific reagents] to substitute functional groups, resulting in [substituted product].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent names] under [specific conditions].
Reduction: Reducing agents such as [agent names] at [temperature and pressure conditions].
Substitution: Reagents like [reagent names] in the presence of [catalysts or solvents].
Major Products
Aplicaciones Científicas De Investigación
MFCD32708577 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in manufacturing processes, material science, and as an additive in various industrial applications.
Mecanismo De Acción
The mechanism by which MFCD32708577 exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to [specific proteins or enzymes], leading to [biological effect].
Pathways Involved: Modulation of [specific signaling pathways], resulting in [desired outcome].
Comparación Con Compuestos Similares
Similar Compounds
MFCD32708577 can be compared with other similar compounds such as [compound names]. These compounds share structural similarities but differ in [specific properties or applications].
Uniqueness
The uniqueness of MFCD32708577 lies in its [specific property], which makes it particularly suitable for [specific application]. This sets it apart from other similar compounds and highlights its potential in [field of application].
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
ethyl 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-11(17-14-10)9-6-8(2)4-5-13-9/h4-7H,3H2,1-2H3 |
Clave InChI |
BOUUBUUVCOOMLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=NC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


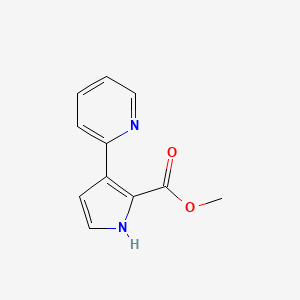
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
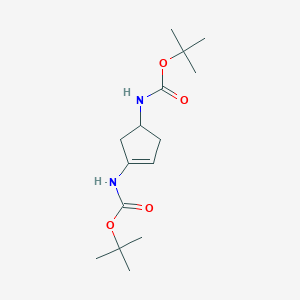

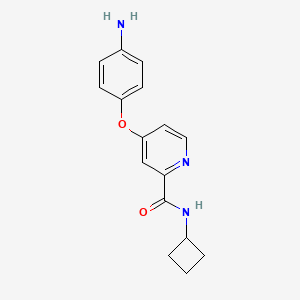

![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

